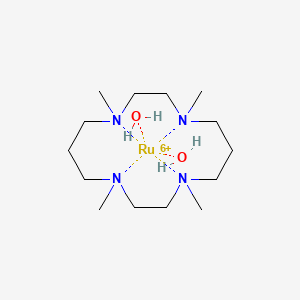
trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(2+): is a coordination complex featuring ruthenium in the +2 oxidation state. This compound is characterized by the presence of a ruthenium center coordinated to an oxo ligand and a tetraazamacrocyclic ligand, specifically 1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane. The compound is of significant interest in the field of inorganic chemistry due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(2+) typically involves the reaction of a ruthenium precursor with the tetraazamacrocyclic ligand under controlled conditions. One common method involves the use of ruthenium trichloride (RuCl3) as the starting material. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to facilitate the formation of the desired complex. The reaction mixture is typically heated to promote the coordination of the ligand to the ruthenium center.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the ruthenium center is further oxidized.
Reduction: It can also undergo reduction reactions, where the oxidation state of ruthenium is reduced.
Substitution: Ligand substitution reactions are common, where the aqua ligand can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are often used.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, amines, or halides under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state species. Ligand substitution reactions result in the formation of new coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(2+) is used as a catalyst in various organic transformations. Its unique electronic properties make it an effective catalyst for oxidation and reduction reactions.
Biology: The compound has potential applications in biological systems due to its ability to interact with biomolecules. It can be used in studies related to enzyme mimetics and as a probe for understanding metal-ligand interactions in biological systems.
Medicine: In medicine, ruthenium complexes are being explored for their anticancer properties. trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(2+) is of interest for its potential to act as a chemotherapeutic agent, targeting cancer cells through oxidative stress mechanisms.
Industry: In industrial applications, the compound can be used in the development of sensors and as a component in electronic devices due to its conductive properties.
Mécanisme D'action
The mechanism by which trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(2+) exerts its effects involves the coordination of the ruthenium center to various substrates. The oxo ligand plays a crucial role in facilitating redox reactions, while the tetraazamacrocyclic ligand stabilizes the complex and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA in anticancer studies or catalyzing organic reactions in chemical synthesis.
Comparaison Avec Des Composés Similaires
trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(IV): This compound features ruthenium in the +4 oxidation state and exhibits different reactivity compared to the +2 oxidation state complex.
trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxozinc(II): A similar complex with zinc instead of ruthenium, used in different catalytic and biological applications.
Uniqueness: The uniqueness of trans-Aqua(1,4,8,11-tetramethyl-1,4,8,11-tetraazatetradecane)oxoruthenium(2+) lies in its specific coordination environment and the electronic properties imparted by the ruthenium center. This makes it particularly effective in redox reactions and as a potential therapeutic agent.
Propriétés
Formule moléculaire |
C14H36N4O2Ru+6 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
ruthenium(6+);1,4,8,11-tetramethyl-1,4,8,11-tetrazacyclotetradecane;dihydrate |
InChI |
InChI=1S/C14H32N4.2H2O.Ru/c1-15-7-5-8-17(3)13-14-18(4)10-6-9-16(2)12-11-15;;;/h5-14H2,1-4H3;2*1H2;/q;;;+6 |
Clé InChI |
WUIUNTFRLLGUPK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(CCN(CCCN(CC1)C)C)C.O.O.[Ru+6] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)

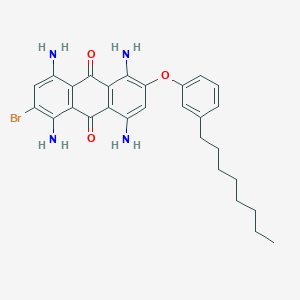
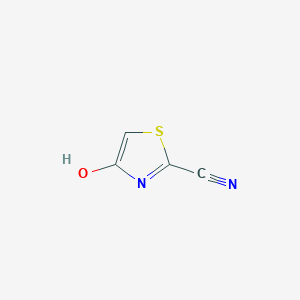
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine](/img/structure/B15250398.png)
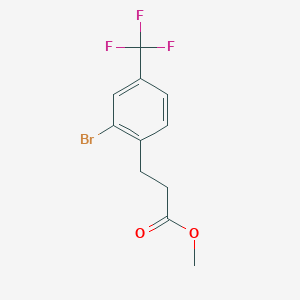
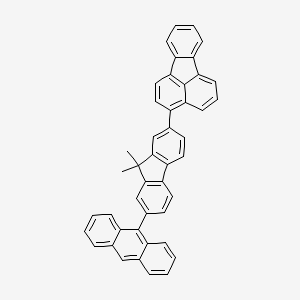

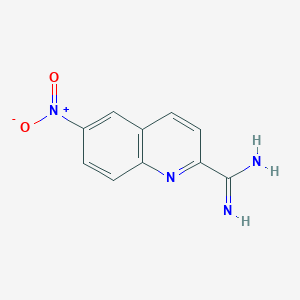

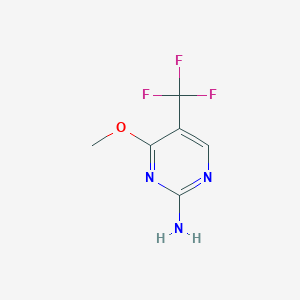
![2,4-Dichloro-6-(4-methoxybenzyl)-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B15250474.png)
![1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone](/img/structure/B15250479.png)
![6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile](/img/structure/B15250481.png)
